1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, with its unique structure, offers potential for various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1H-benzimidazole and ethenyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may include large-scale batch or continuous processes, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole can be compared with other similar compounds, such as:
1-Ethenyl-2-methylbenzene: This compound has a similar ethenyl group but lacks the benzimidazole structure, resulting in different chemical and biological properties.
1-Ethenyl-2-[(ethenyloxy)methyl]-octadecane: This compound has a similar ethenyloxy group but a different core structure, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the benzimidazole core with ethenyl and ethenyloxy groups, providing a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
63634-48-0 |
---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
2-(ethenoxymethyl)-1-ethenylbenzimidazole |
InChI |
InChI=1S/C12H12N2O/c1-3-14-11-8-6-5-7-10(11)13-12(14)9-15-4-2/h3-8H,1-2,9H2 |
InChI-Schlüssel |
PSTFJYRLEFKOPB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C2=CC=CC=C2N=C1COC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.